molecular formula C23H28N2O4 B268729 N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

Número de catálogo B268729
Peso molecular: 396.5 g/mol
Clave InChI: GDQZWWQJDRSEQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

TAK-659 binds to the ATP-binding site of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide and inhibits its activity, thereby blocking the BCR signaling pathway. This leads to the suppression of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. Inhibition of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide also induces apoptosis and sensitizes B-cells to chemotherapy and other targeted therapies.
Biochemical and physiological effects:
TAK-659 has been shown to have selective and potent inhibitory activity against N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, with an IC50 value of 0.85 nM. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life, in preclinical models and clinical trials. TAK-659 has been well-tolerated in clinical trials, with the most common adverse events being mild to moderate gastrointestinal symptoms and hematological abnormalities.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and good pharmacokinetic properties. It can be used as a tool compound to study the role of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide in B-cell signaling and the development of B-cell malignancies. However, there are also some limitations to the use of TAK-659 in lab experiments. For example, it may not fully recapitulate the effects of genetic N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide deficiency or other N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibitors, such as ibrutinib, which have different binding modes and off-target effects.

Direcciones Futuras

There are several future directions for the development and application of TAK-659. First, further preclinical and clinical studies are needed to determine the optimal dosing, scheduling, and combination strategies for TAK-659 in different B-cell malignancies. Second, the potential of TAK-659 as a therapeutic option for other diseases, such as autoimmune disorders and inflammatory diseases, should be explored. Third, the mechanism of resistance to TAK-659 and other N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibitors should be investigated, and new strategies to overcome resistance should be developed. Finally, the development of new N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibitors with improved potency, selectivity, and safety profiles should be pursued.

Métodos De Síntesis

TAK-659 was first synthesized by Takeda Pharmaceutical Company Limited. The synthesis method involves several steps, including the reaction of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with N,N-diethyl-4-aminobenzamide in the presence of a coupling agent, followed by purification through column chromatography. The final product is obtained as a white solid with a purity of over 99%.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models and clinical trials for the treatment of various B-cell malignancies. In preclinical studies, TAK-659 has been shown to inhibit N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide activity and downstream signaling pathways, resulting in the induction of apoptosis and suppression of cell proliferation in B-cell lymphoma cell lines. In addition, TAK-659 has demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
In clinical trials, TAK-659 has shown promising results in patients with relapsed or refractory CLL and MCL. In a phase 1/2 study, TAK-659 demonstrated an overall response rate of 84% in patients with relapsed or refractory CLL, including complete response in 12% of patients. In another phase 1 study, TAK-659 showed an overall response rate of 67% in patients with relapsed or refractory MCL.

Propiedades

Nombre del producto

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

Fórmula molecular

C23H28N2O4

Peso molecular

396.5 g/mol

Nombre IUPAC

N,N-diethyl-4-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C23H28N2O4/c1-3-25(4-2)23(27)18-7-11-19(12-8-18)24-22(26)17-9-13-20(14-10-17)29-16-21-6-5-15-28-21/h7-14,21H,3-6,15-16H2,1-2H3,(H,24,26)

Clave InChI

GDQZWWQJDRSEQM-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

SMILES canónico

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.